molecular formula C26H21N5O5 B5962733 N-[(1E)-1-{N'-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide

N-[(1E)-1-{N'-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide

Cat. No.: B5962733
M. Wt: 483.5 g/mol
InChI Key: PTIOKIYPHBNEFB-CXAJBGDASA-N
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Description

N-[(1E)-1-{N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a hydrazinecarbonyl group, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(E)-3-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)diazenyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O5/c1-15-12-16(2)22-20(13-15)23(26(34)28-22)29-30-25(33)21(27-24(32)18-6-4-3-5-7-18)14-17-8-10-19(11-9-17)31(35)36/h3-14,28,34H,1-2H3,(H,27,32)/b21-14+,30-29?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIOKIYPHBNEFB-CXAJBGDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[(1E)-1-{N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-1-{N’-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

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